molecular formula C15H11FO4 B1473732 5-[3-(Carboxymethyl)phenyl]-2-fluorobenzoic acid CAS No. 1375068-82-8

5-[3-(Carboxymethyl)phenyl]-2-fluorobenzoic acid

Cat. No. B1473732
M. Wt: 274.24 g/mol
InChI Key: QCZWSMMGBYXHGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(Carboxymethyl)phenyl]-2-fluorobenzoic acid is a chemical compound with the CAS Number: 1375068-82-8. Its molecular weight is 274.25 and its IUPAC name is 3’- (carboxymethyl)-4-fluoro [1,1’-biphenyl]-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H11FO4/c16-13-5-4-11 (8-12 (13)15 (19)20)10-3-1-2-9 (6-10)7-14 (17)18/h1-6,8H,7H2, (H,17,18) (H,19,20) . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Coordination Compounds

  • Scientific Field: Chemistry
  • Application Summary: This compound has been used in the synthesis of six new coordination compounds .
  • Methods of Application: The compound was reacted with corresponding metal salts under solvothermal conditions .
  • Results: The compounds showed rich structural chemistry ranging from mononuclear, one-dimensional, two-dimensional to three-dimensional structures . They were found to be highly sensitive fluorescent probes for acetone molecules .

Microwave-Assisted Synthesis

  • Scientific Field: Organic Chemistry
  • Application Summary: A related compound, 5-Phenyl-1,3,4-oxadiazole, was synthesized using microwave-assisted cyclodehydration of unsymmetrical N,N′-diacylhydrazines .
  • Methods of Application: Bromine-containing oxadiazoles were substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives, which were subsequently hydrolyzed in an aqueous methanol solution .
  • Results: The cleavage of the ester group resulted in the formation of the appropriate 5-phenyl-1,3,4-oxadiazoles bearing bis(carboxymethyl)amino groups in satisfactory yields .

Magnetic Properties of Cobalt(II) Complexes

  • Scientific Field: Physical Chemistry
  • Application Summary: A related compound, 5-(4-(1-(carboxymethyl)-1H-pyrazol-3-yl)phenyl)isophthalic acid, was used in the synthesis of cobalt(II) complexes .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained, including any quantitative data or statistical analyses, were not detailed in the source .

properties

IUPAC Name

5-[3-(carboxymethyl)phenyl]-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c16-13-5-4-11(8-12(13)15(19)20)10-3-1-2-9(6-10)7-14(17)18/h1-6,8H,7H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZWSMMGBYXHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20742975
Record name 3'-(Carboxymethyl)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(Carboxymethyl)phenyl]-2-fluorobenzoic acid

CAS RN

1375068-82-8
Record name 3'-(Carboxymethyl)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[3-(Carboxymethyl)phenyl]-2-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
5-[3-(Carboxymethyl)phenyl]-2-fluorobenzoic acid
Reactant of Route 3
Reactant of Route 3
5-[3-(Carboxymethyl)phenyl]-2-fluorobenzoic acid
Reactant of Route 4
Reactant of Route 4
5-[3-(Carboxymethyl)phenyl]-2-fluorobenzoic acid
Reactant of Route 5
Reactant of Route 5
5-[3-(Carboxymethyl)phenyl]-2-fluorobenzoic acid
Reactant of Route 6
Reactant of Route 6
5-[3-(Carboxymethyl)phenyl]-2-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.